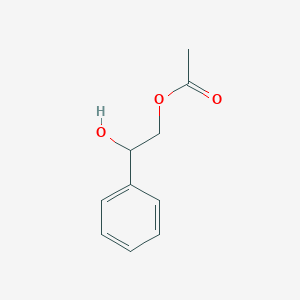
beta-Hydroxyphenethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
beta-Hydroxyphenethyl acetate is an organic compound with the molecular formula C10H12O3 It is a derivative of 1-phenyl-1,2-ethanediol, where one of the hydroxyl groups is esterified with acetic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
beta-Hydroxyphenethyl acetate can be synthesized through the esterification of 1-phenyl-1,2-ethanediol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction typically proceeds under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher efficiency and reduced production costs.
Analyse Chemischer Reaktionen
Types of Reactions
beta-Hydroxyphenethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Phenylglyoxylic acid or benzaldehyde.
Reduction: 1-phenyl-1,2-ethanediol.
Substitution: Various substituted phenyl ethanediols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
beta-Hydroxyphenethyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for biocatalysis.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of polymers, resins, and plasticizers.
Wirkmechanismus
The mechanism of action of beta-Hydroxyphenethyl acetate involves its interaction with various molecular targets and pathways. For instance, in biocatalytic processes, the compound can be converted by enzymes such as carbonyl reductases, which catalyze the reduction of the ester group to form the corresponding alcohol. This reaction is often coupled with cofactor regeneration systems to enhance efficiency.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-1,2-ethanediol: The parent compound without the acetate group.
1,2-Ethanediol, 1-phenyl-, diacetate: A compound with both hydroxyl groups esterified with acetic acid.
Phenylethylene glycol: A similar compound with a different substitution pattern on the ethylene glycol backbone.
Uniqueness
beta-Hydroxyphenethyl acetate is unique due to its specific esterification pattern, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
10522-41-5 |
|---|---|
Molekularformel |
C10H12O3 |
Molekulargewicht |
180.2 g/mol |
IUPAC-Name |
(2-hydroxy-2-phenylethyl) acetate |
InChI |
InChI=1S/C10H12O3/c1-8(11)13-7-10(12)9-5-3-2-4-6-9/h2-6,10,12H,7H2,1H3 |
InChI-Schlüssel |
QGJIFOZQMCBQIP-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC(C1=CC=CC=C1)O |
Kanonische SMILES |
CC(=O)OCC(C1=CC=CC=C1)O |
Key on ui other cas no. |
10522-41-5 |
Synonyme |
phenylethane-1,2-diol-2-acetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















